![molecular formula C13H26N2O B13324301 3-Propyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13324301.png)
3-Propyl-[1,4'-bipiperidin]-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propyl-[1,4’-bipiperidin]-4-ol is a chemical compound that belongs to the class of bipiperidines It is characterized by the presence of two piperidine rings connected by a propyl chain and a hydroxyl group attached to one of the piperidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-[1,4’-bipiperidin]-4-ol typically involves the following steps:
Formation of the Bipiperidine Core: The initial step involves the formation of the bipiperidine core. This can be achieved by reacting piperidine with a suitable alkylating agent, such as 1,3-dihalogen propane, in the presence of a base like sodium hydride or potassium carbonate.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a nucleophilic substitution reaction. For example, the bipiperidine core can be reacted with an alkoxide, such as sodium methoxide, to form the desired hydroxylated product.
Industrial Production Methods
In an industrial setting, the production of 3-Propyl-[1,4’-bipiperidin]-4-ol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-Propyl-[1,4’-bipiperidin]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form amines or other reduced products using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Thionyl chloride, alkyl halides, and other substituting agents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halides, alkylated products.
科学的研究の応用
3-Propyl-[1,4’-bipiperidin]-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Propyl-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxyl group and the bipiperidine core play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-[3-([1,4’-bipiperidin]-1’-yl)propyl]-6-methylthieno[2,3-b]quinoline-2-carboxamide
- N-(3-{[1,4’-bipiperidin]-1’-yl}propyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide
Uniqueness
3-Propyl-[1,4’-bipiperidin]-4-ol is unique due to its specific structural features, such as the propyl chain and the hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivity towards molecular targets, making it valuable for specific research and industrial applications.
特性
分子式 |
C13H26N2O |
|---|---|
分子量 |
226.36 g/mol |
IUPAC名 |
1-piperidin-4-yl-3-propylpiperidin-4-ol |
InChI |
InChI=1S/C13H26N2O/c1-2-3-11-10-15(9-6-13(11)16)12-4-7-14-8-5-12/h11-14,16H,2-10H2,1H3 |
InChIキー |
ZPSDJSYCRWWVGS-UHFFFAOYSA-N |
正規SMILES |
CCCC1CN(CCC1O)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13324218.png)

![N-(4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine](/img/structure/B13324246.png)
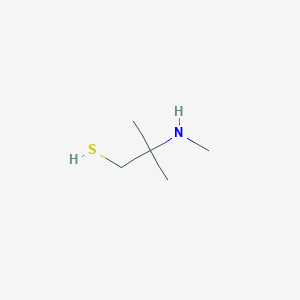

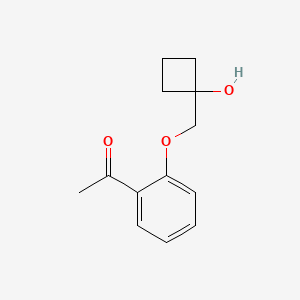
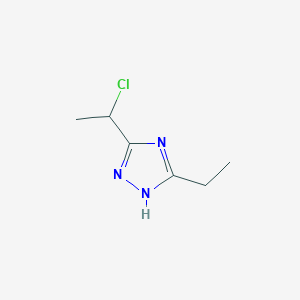
![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13324283.png)
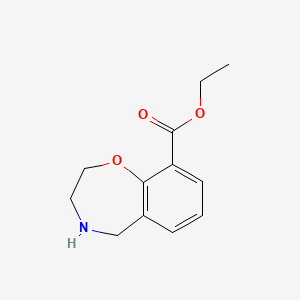
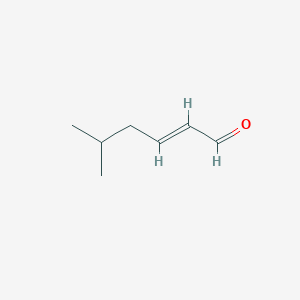
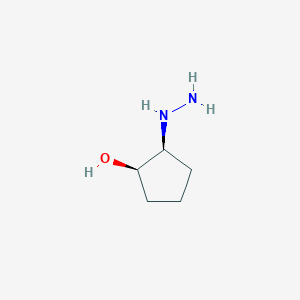
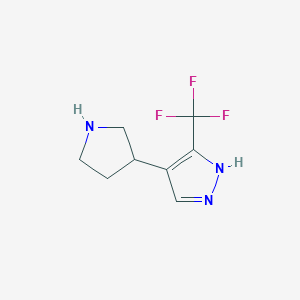
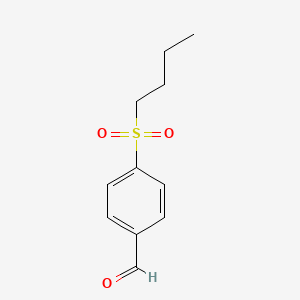
![4-Bromo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole](/img/structure/B13324315.png)
